![molecular formula C25H24N6O4S B2436981 N-(2,3-dimethoxybenzyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1223790-91-7](/img/structure/B2436981.png)
N-(2,3-dimethoxybenzyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethoxybenzyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H24N6O4S and its molecular weight is 504.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Phosphodiesterase Type 4 Inhibitors
Pyrazolo[1,5-a]-1,3,5-triazines, related to the query compound, have been explored as bioisosteric replacements for adenine derivatives, leading to the discovery of potent phosphodiesterase type 4 inhibitors. These compounds, identified through a novel synthetic approach involving a palladium-mediated cross-coupling reaction, exhibited high isoenzyme selectivity and significant inhibitory potentials against LPS-induced TNF-alpha release from human mononuclear cells, suggesting potential anti-inflammatory applications (Raboisson et al., 2003).
Schiff Bases with Antioxidant and α-Glucosidase Inhibitory Activities
Schiff bases containing 1,2,4-triazole and pyrazole rings have been synthesized and characterized. These compounds displayed significant antioxidant and α-glucosidase inhibitory activities, suggesting potential for therapeutic applications in oxidative stress-related diseases and diabetes management (Pillai et al., 2019).
Antibacterial Activity of Bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles
Novel 6-2-methoxy-5-[4-methoxy-3-(3-aryl[1,2,4]triazolo[3,4-b][1,3,4]oxadiazol-6-yl)benzyl]phenyl-3-aryl[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles were synthesized and exhibited potent inhibitory activity against various Gram-positive and Gram-negative bacteria. The presence of specific substituents on the triazole moiety enhanced their antibacterial efficacy, indicating their potential as antimicrobial agents (Reddy et al., 2013).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,3-dimethoxybenzyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide involves the synthesis of two key intermediates, followed by their coupling to form the final product. The first intermediate is 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine, which is then converted to the second intermediate, 2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetic acid. The final product is then obtained by coupling this intermediate with N-(2,3-dimethoxybenzyl)amine.", "Starting Materials": [ "4-methoxyaniline", "2,3-dimethoxybenzaldehyde", "hydrazine hydrate", "thioglycolic acid", "ethyl chloroacetate", "sodium hydroxide", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "N-(2,3-dimethoxybenzyl)amine" ], "Reaction": [ "Step 1: Synthesis of 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine", "a. React 4-methoxyaniline with hydrazine hydrate to form 4-methoxyphenylhydrazine", "b. React 4-methoxyphenylhydrazine with 2,3-dimethoxybenzaldehyde in ethanol to form 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine", "Step 2: Synthesis of 2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetic acid", "a. React 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine with thioglycolic acid and ethyl chloroacetate in the presence of sodium hydroxide to form 2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetic acid", "Step 3: Synthesis of N-(2,3-dimethoxybenzyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide", "a. React 2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetic acid with N-(2,3-dimethoxybenzyl)amine in the presence of triethylamine and acetic anhydride to form N-(2,3-dimethoxybenzyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide" ] } | |
Numéro CAS |
1223790-91-7 |
Formule moléculaire |
C25H24N6O4S |
Poids moléculaire |
504.57 |
Nom IUPAC |
N-[(2,3-dimethoxyphenyl)methyl]-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H24N6O4S/c1-33-18-9-7-16(8-10-18)19-13-20-24-27-28-25(30(24)11-12-31(20)29-19)36-15-22(32)26-14-17-5-4-6-21(34-2)23(17)35-3/h4-13H,14-15H2,1-3H3,(H,26,32) |
Clé InChI |
JFAGEHMQGQGJCQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NCC5=C(C(=CC=C5)OC)OC)C3=C2 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




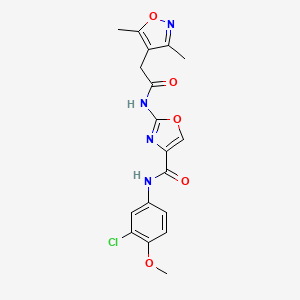
![4-fluoro-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide](/img/structure/B2436903.png)
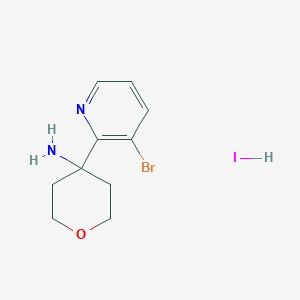
![N~1~-(3,4-difluorophenyl)-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2436906.png)
![4-[(4-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2436908.png)
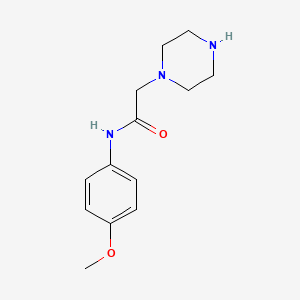

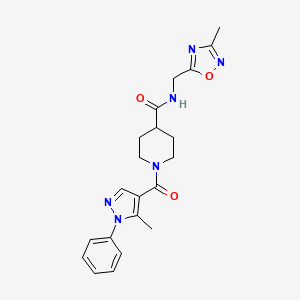
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide](/img/structure/B2436914.png)


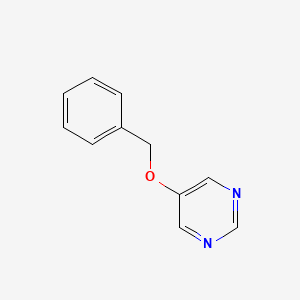
![2-(benzo[d]oxazol-2-ylthio)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide](/img/structure/B2436920.png)